1-(Hydroxyimino)-1-phenylacetone
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Overview
Description
1-(Hydroxyimino)-1-phenylacetone is an organic compound characterized by the presence of a hydroxyimino group attached to a phenylacetone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxyimino)-1-phenylacetone can be synthesized through several methods. One common approach involves the reaction of phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyimino)-1-phenylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxyimino)-1-phenylacetone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-1-phenylacetone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 1-(Hydroxyimino)-1-phenylpropanone
- 1-(Hydroxyimino)-1-phenylbutanone
- 1-(Hydroxyimino)-1-phenylpentanone
Comparison: 1-(Hydroxyimino)-1-phenylacetone is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to its analogs, it exhibits different physicochemical properties and reactivity patterns, making it a valuable compound in various applications .
Biological Activity
1-(Hydroxyimino)-1-phenylacetone, a compound belonging to the class of hydroxyimino ketones, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its hydroxyimino functional group attached to a phenylacetone backbone. The molecular formula is C9H11NO, with a molecular weight of approximately 163.19 g/mol. Its structure can be represented as follows:
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Another notable biological activity is its anti-inflammatory effect. Research indicates that the compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
The mechanisms underlying the biological activities of this compound involve various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in oxidative stress and inflammation, contributing to its protective effects on cells.
- Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses, leading to reduced cytokine production.
Case Study 1: Antioxidant Activity in Neuroprotection
A clinical study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against common bacterial strains responsible for infections. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative antimicrobial agent .
Research Findings Summary
Properties
IUPAC Name |
(1Z)-1-hydroxyimino-1-phenylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWURFNAULYNW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\O)/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.